molecular formula C48H62N8O13S B1664745 (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid CAS No. 127902-33-4

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid

Cat. No. B1664745
M. Wt: 991.1 g/mol
InChI Key: YJRSAZMDFOJHLB-HECCNADXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A71378 is a Cholecystokinin (CCK) receptor agonist with high potency & selectivity for CCK-A receptors.

Scientific Research Applications

Computational Peptidology and Drug Design

A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed computational peptidology using conceptual density functional theory to analyze the chemical reactivity of peptides similar to the queried compound. This research is significant for drug design, as it predicts the reactivity descriptors and bioactivity scores of peptides, which are crucial for developing new pharmaceuticals (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of HIV Protease Inhibitors

In the context of synthesizing key components for HIV protease inhibitors, Shibata, Itoh, and Terashima (1998) conducted a study focusing on the synthesis of similar amino acid derivatives. Their work highlights the importance of such compounds in the development of treatments for significant health challenges like HIV (Shibata, Itoh, & Terashima, 1998).

Advancements in Enantiopure α-Amino Acids

Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, and López-Ruiz (2005) explored the efficient synthesis of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids. Their research provides insights into the production of complex amino acids for potential pharmaceutical applications (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

Dipeptoid Degradation and Stability

Kearney, Mehta, and Radebaugh (1993) studied the degradation mechanisms of a dipeptoid similar to the queried compound, providing critical insights into its stability and degradation pathways. This knowledge is vital for understanding the behavior of such compounds in biological systems (Kearney, Mehta, & Radebaugh, 1993).

Stereoselective Synthesis Techniques

Yoshinari, Gessier, Noti, Beck, and Seebach (2011) focused on the stereoselective synthesis of fluoro-β-amino acids, which are closely related to the compound . Their work contributes to the broader field of synthesizing amino acid derivatives with specific stereochemistry, relevant for drug development (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).

properties

CAS RN

127902-33-4

Product Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid

Molecular Formula

C48H62N8O13S

Molecular Weight

991.1 g/mol

IUPAC Name

(3S)-4-[[(2R)-1-[2-[[(2S)-2-[[1H-indol-3-ylmethyl-[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]carbamoyl]amino]hexanoyl]carbamoyl]phenyl]propan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid

InChI

InChI=1S/C48H62N8O13S/c1-5-7-16-38(53-41(57)24-21-31-19-22-34(23-20-31)69-70(66,67)68)45(62)51-28-42(58)56(29-33-27-50-37-18-12-11-14-35(33)37)48(65)54-39(17-8-6-2)46(63)55-44(61)36-15-10-9-13-32(36)25-30(3)52-47(64)40(49-4)26-43(59)60/h9-15,18-20,22-23,27,30,38-40,49-50H,5-8,16-17,21,24-26,28-29H2,1-4H3,(H,51,62)(H,52,64)(H,53,57)(H,54,65)(H,59,60)(H,55,61,63)(H,66,67,68)/t30-,38+,39+,40+/m1/s1

InChI Key

YJRSAZMDFOJHLB-HECCNADXSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(C)[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

SMILES

CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

Canonical SMILES

CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXGWXDF

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 71378
A71378
desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid
Reactant of Route 3
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid
Reactant of Route 4
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid
Reactant of Route 6
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid

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